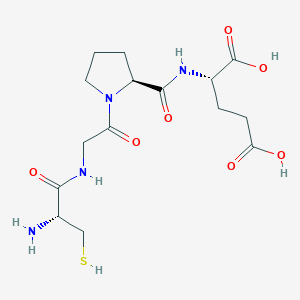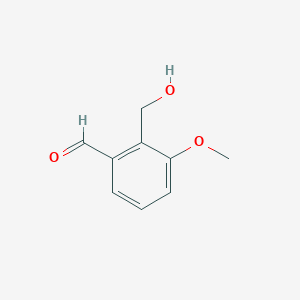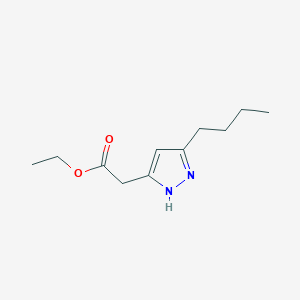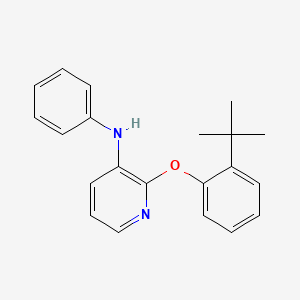![molecular formula C13H21ClO2Si B14185197 {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane CAS No. 922735-40-8](/img/structure/B14185197.png)
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a benzyloxy group, a chloropropane moiety, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane typically involves the reaction of (2R)-1-(benzyloxy)-3-chloropropan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(2R)-1-(Benzyloxy)-3-chloropropan-2-ol+Trimethylsilyl chloride→[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy(trimethyl)silane+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloropropane moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Hydrolysis: (2R)-1-(Benzyloxy)-3-chloropropan-2-ol.
Oxidation: Benzaldehyde or benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols in multi-step organic syntheses.
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Wirkmechanismus
The mechanism by which {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In hydrolysis, the trimethylsilyl group is cleaved, releasing the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(triethyl)silane: Similar structure but with triethylsilyl group instead of trimethylsilyl.
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(dimethyl)silane: Similar structure but with dimethylsilyl group instead of trimethylsilyl.
Uniqueness
The presence of the trimethylsilyl group in {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane provides unique reactivity and stability compared to its analogs with different silyl groups. This makes it particularly useful as a protecting group and intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
922735-40-8 |
|---|---|
Molekularformel |
C13H21ClO2Si |
Molekulargewicht |
272.84 g/mol |
IUPAC-Name |
[(2R)-1-chloro-3-phenylmethoxypropan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H21ClO2Si/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
MAVBPTVXOKVTKN-ZDUSSCGKSA-N |
Isomerische SMILES |
C[Si](C)(C)O[C@H](COCC1=CC=CC=C1)CCl |
Kanonische SMILES |
C[Si](C)(C)OC(COCC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
